
Acetamide, N,N'-1,4-butanediylbis[N-ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N,N’-1,4-butanediylbis[N-ethenyl-]: is a synthetic organic compound characterized by its unique structure, which includes an acetamide group linked to a 1,4-butanediyl chain and further connected to ethenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N’-1,4-butanediylbis[N-ethenyl-] typically involves the reaction of acetamide with 1,4-butanediyl bis(chloride) under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of Acetamide, N,N’-1,4-butanediylbis[N-ethenyl-] involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high throughput. The process includes purification steps, such as recrystallization or chromatography, to remove impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Acetamide, N,N’-1,4-butanediylbis[N-ethenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amines.
Substitution: The ethenyl groups in the compound can undergo substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Acetamide, N,N’-1,4-butanediylbis[N-ethenyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Acetamide, N,N’-1,4-butanediylbis[N-ethenyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- N,N’-1,4-Butanediylbis[N-(3-acetamidopropyl)acetamide]
- N,N’-1,4-Butanediylbis[2-(4-methoxyphenyl)acetamide]
- N,N’-1,4-Butanediylbis[2-chloro-N-dodecylacetamide]
Comparison: Acetamide, N,N’-1,4-butanediylbis[N-ethenyl-] is unique due to its ethenyl groups, which provide additional reactivity and potential for functionalization
Propiedades
Número CAS |
142630-13-5 |
|---|---|
Fórmula molecular |
C12H20N2O2 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
N-[4-[acetyl(ethenyl)amino]butyl]-N-ethenylacetamide |
InChI |
InChI=1S/C12H20N2O2/c1-5-13(11(3)15)9-7-8-10-14(6-2)12(4)16/h5-6H,1-2,7-10H2,3-4H3 |
Clave InChI |
OGHYBWBUSLSBBT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CCCCN(C=C)C(=O)C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


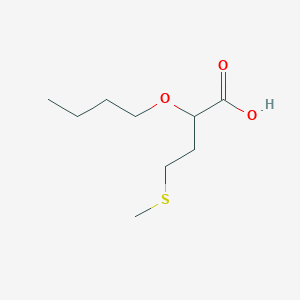
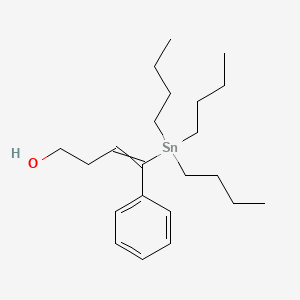
![S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate](/img/structure/B12539616.png)

![N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide](/img/structure/B12539629.png)

![4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate](/img/structure/B12539633.png)

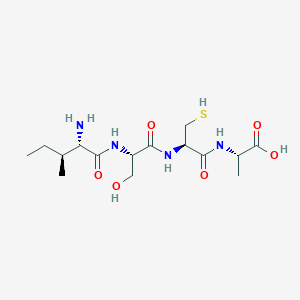
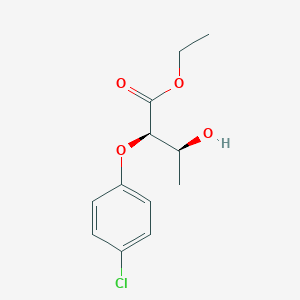

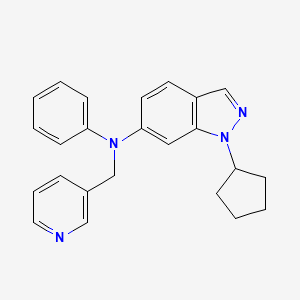
![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate](/img/structure/B12539682.png)
![5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12539683.png)
